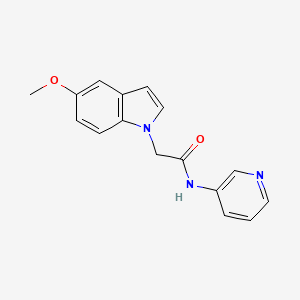
N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxathiine ring fused with phenyl and acetylphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 3-acetylphenylamine with phenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxathiine ring. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and phenyl positions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)acetamide
- Phenylacetone
These compounds share structural similarities but differ in their chemical properties and biological activities
Properties
Molecular Formula |
C19H17NO3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c1-13(21)15-8-5-9-16(12-15)20-19(22)17-18(24-11-10-23-17)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,20,22) |
InChI Key |
FLERLWIBXWMWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12178649.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B12178661.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12178678.png)
![2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12178686.png)
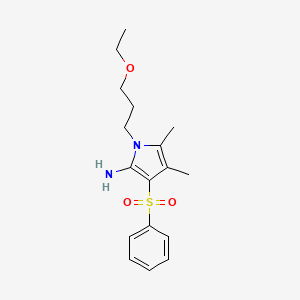
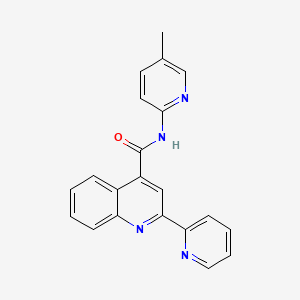
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12178704.png)

![3-ethyl-N-(2-methoxybenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12178716.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178718.png)
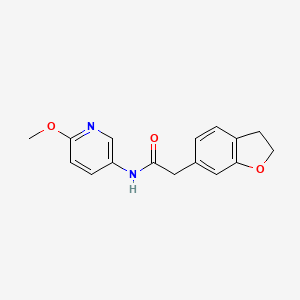
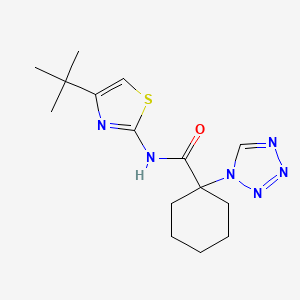
![N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide](/img/structure/B12178731.png)
